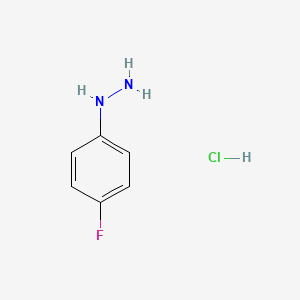

4-Fluorophenylhydrazine hydrochloride

Descripción general

Descripción

4-Fluorophenylhydrazine hydrochloride, also known as 4-Fluoro-Phenylhydrazine Hydrochloride, is a compound used in a variety of scientific and laboratory experiments. It is an organic compound composed of a phenyl group and a hydrazine group, and is used as a reagent in organic synthesis. It has been used in a variety of scientific research applications, and is known for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

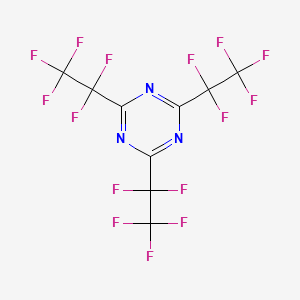

- Synthesis Techniques : 4-Fluorophenylhydrazine hydrochloride is involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of polyfluoroalkyl-containing indazolones, a process characterized by IR, NMR, and mass-spectrometric methods (Khlebnikova, Isakova, Baranovskii, & Lakhvich, 2008). Additionally, it has been utilized in the regioselective synthesis of fluorine-containing indazolones (Khlebnicova, Isakova, Lakhvich, & Kurman, 2008).

Biological and Environmental Applications

- Fluorescent Probes : A study demonstrated the use of this compound derivatives in designing ratiometric fluorescent probes for the detection of hydrazine in biological and water samples. This application is significant for environmental monitoring and health safety (Zhu et al., 2019).

Pharmaceutical Research

- Antimicrobial and Antitumor Activities : In pharmaceutical research, derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities. For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives exhibited promising antibacterial and antifungal properties (Ahsan et al., 2016). Additionally, certain fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity (Bhat et al., 2009).

Cytochemical Techniques

- Electron Microscopy : this compound has been used in cytochemical techniques for electron microscopy, particularly in localizing mucosubstances and polysaccharides. This application highlights its utility in detailed biological investigations (Stoward & Bradbury, 2004).

Safety and Hazards

4-Fluorophenylhydrazine hydrochloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Mecanismo De Acción

Target of Action

4-Fluorophenylhydrazine hydrochloride is a chemical intermediate used in the pharmaceutical industry, particularly in the synthesis of tryptamine drugs . The primary targets of these drugs are serotonin receptors in the brain, which play a crucial role in mood regulation and migraine pain .

Mode of Action

As a hydrazine derivative, it likely interacts with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

It is known to be involved in the synthesis of tryptamine drugs, which affect the serotonergic system in the brain .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed and distributed throughout the body .

Result of Action

As a precursor to tryptamine drugs, it likely contributes to their effects, which include mood regulation and pain relief .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and in a cool, dry place to maintain its stability . Furthermore, its action may be affected by the pH of the environment, as hydrazine derivatives are known to be sensitive to pH .

Análisis Bioquímico

Biochemical Properties

4-Fluorophenylhydrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of hydrazones and hydrazides. These interactions are crucial in the detection and quantification of aldehydes and ketones in biological samples . The compound’s ability to form stable hydrazone derivatives makes it valuable in biochemical assays and analytical procedures .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can result in altered cellular responses, including changes in proliferation, differentiation, and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in their activity and subsequent effects on cellular processes . The compound’s ability to form covalent bonds with target proteins can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . It is known to be stable under certain conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and differentiation reported .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can result in the formation of reactive intermediates, which can further interact with cellular biomolecules . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function . It is known to be transported across cell membranes and distributed to various cellular compartments, where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interactions with cellular proteins and enzymes, affecting its overall biological activity .

Propiedades

IUPAC Name |

(4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKUXLUOKFSMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961005 | |

| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823-85-8, 40594-35-2 | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

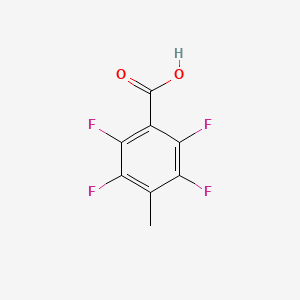

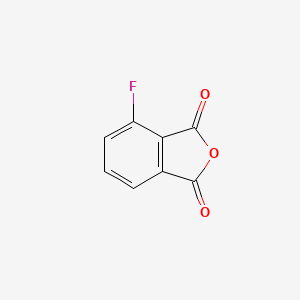

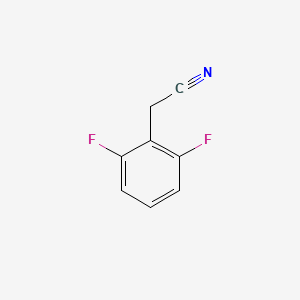

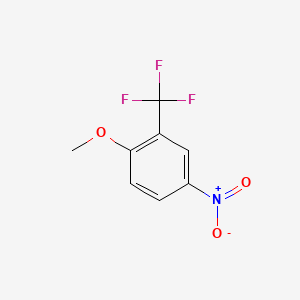

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

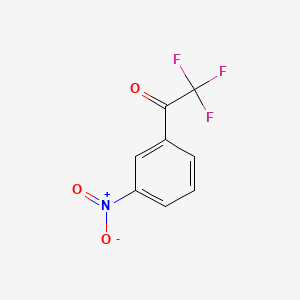

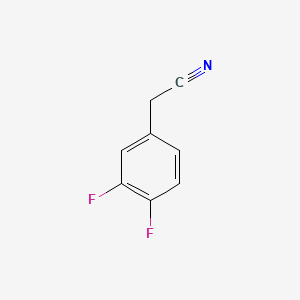

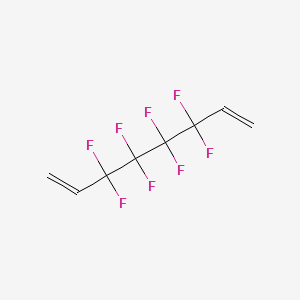

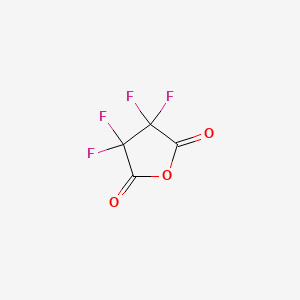

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Fluorophenylhydrazine hydrochloride in enhancing the performance of tin-based perovskite solar cells (Sn-PSCs)?

A1: this compound (4F-PHCl) acts as a reductive additive in the precursor solution of FASnI3 perovskite, a key component of Sn-PSCs []. The instability of Sn2+ ions, which tend to oxidize to Sn4+, poses a significant challenge in Sn-PSC fabrication. 4F-PHCl mitigates this issue through its hydrazine functional group (-NH-NH2). This group effectively converts detrimental Sn4+ and I2 defects back to Sn2+ and I- within the precursor solution []. This conversion ensures the desired Sn2+/I- stoichiometric ratio in the final perovskite film, leading to improved crystallinity and ultimately enhancing the power conversion efficiency of the Sn-PSCs [].

Q2: Beyond its reductive properties, does this compound offer any additional benefits for Sn-PSC applications?

A2: Yes, in addition to its reductive capabilities, 4F-PHCl contributes to improved moisture stability in Sn-PSCs. The hydrophobic nature of the fluorinated benzene ring in 4F-PHCl helps repel moisture, thus protecting the perovskite film []. This characteristic is crucial for enhancing the longevity of Sn-PSCs, especially in unencapsulated devices. Studies have demonstrated that 4F-PHCl-modified unencapsulated Sn-PSCs retain over 92% of their initial efficiency even after 130 days in a controlled environment []. This finding highlights the potential of 4F-PHCl in developing more stable and efficient Sn-PSCs for real-world applications.

Q3: Is there a simple and efficient method for synthesizing this compound?

A3: Yes, this compound can be synthesized through a straightforward two-step process. It starts with the diazotization of 4-fluoroaniline, followed by reduction using sodium bisulfite []. This synthetic route has been reported to achieve a high overall yield of 92% [], making it a practical and efficient method for obtaining this valuable compound.

Q4: How is this compound utilized in the synthesis of other fluorine-containing compounds?

A4: this compound serves as a key building block in the synthesis of various fluorine-containing compounds, particularly indazolones []. These heterocyclic compounds find applications in medicinal chemistry and materials science. The presence of fluorine in these molecules can significantly influence their properties, such as metabolic stability, lipophilicity, and biological activity. The synthesis of fluorine-containing indazolones using this compound often involves reactions with other cyclic diketones or their derivatives, leading to a diverse range of structures with potential applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.